Lablaboside B

Description

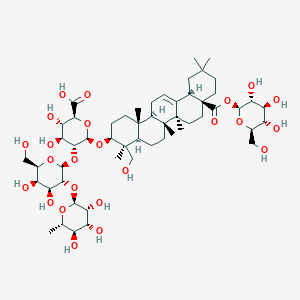

Structure

2D Structure

Properties

Molecular Formula |

C54H86O24 |

|---|---|

Molecular Weight |

1119.2 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H86O24/c1-22-30(58)33(61)38(66)44(71-22)76-41-35(63)32(60)26(20-56)73-46(41)77-42-37(65)36(64)40(43(68)69)75-47(42)74-29-11-12-50(4)27(51(29,5)21-57)10-13-53(7)28(50)9-8-23-24-18-49(2,3)14-16-54(24,17-15-52(23,53)6)48(70)78-45-39(67)34(62)31(59)25(19-55)72-45/h8,22,24-42,44-47,55-67H,9-21H2,1-7H3,(H,68,69)/t22-,24-,25+,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,44-,45-,46-,47+,50-,51+,52+,53+,54-/m0/s1 |

InChI Key |

SQODVJCFROHAJE-NDHKRWGDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Synonyms |

3-O-(alpha-L-rhamnopyranosyl-(1-2)beta-D-galactopyranosyl(1-2)-beta-D-glucopyranosiduronic acid)-28-O-(beta-D-glucopyranosyl) 24-epi-hederagenin lablaboside B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Lablaboside B

Discovery and Source Identification in Dolichos lablab L. (Hyacinth Bean) Seeds

Lablaboside B was first discovered and isolated from the seeds of the hyacinth bean, scientifically known as Dolichos lablab L. researchgate.net. This plant is a species of bean in the family Fabaceae and is cultivated for various purposes. The investigation into the chemical constituents of hyacinth bean seeds led to the identification of a complex mixture of saponins (B1172615).

From this glycosidic mixture, researchers successfully isolated six new oleanane-type triterpene bisdesmosides, which were named lablabosides A, B, C, D, E, and F. The identification of these compounds, including this compound, was accomplished through comprehensive chemical and physicochemical analysis. The primary source material for the isolation of this compound remains the seeds of Dolichos lablab L.

Advanced Extraction and Purification Techniques for this compound from Plant Matrix

The isolation of this compound from the complex matrix of hyacinth bean seeds requires a multi-step process involving advanced extraction and purification techniques. The general procedure begins with the extraction of crude saponins from the powdered plant material, followed by sophisticated chromatographic separation to isolate the individual compounds.

Initial extraction is typically performed using a solvent such as methanol (B129727). The resulting crude extract contains a mixture of saponins, flavonoids, sugars, and other metabolites. This extract is then subjected to further purification steps to separate the saponin-rich fraction from other components.

Chromatographic techniques are indispensable for the separation and purification of this compound from the crude saponin (B1150181) extract. The choice of technique and specific conditions are critical for achieving high purity.

Thin Layer Chromatography (TLC): TLC is often used as a preliminary analytical tool to identify the presence of saponins in extracts and to monitor the progress of separation. researchgate.net For the analysis of saponins, silica (B1680970) gel plates are commonly used as the stationary phase. uoradea.ro Various solvent systems can be employed as the mobile phase to achieve separation. A common solvent system for saponin analysis is a mixture of chloroform, methanol, and water (e.g., in a 65:35:10 ratio). researchgate.net Another effective system is n-butanol, water, and acetic acid (e.g., in an 84:14:7 ratio). researchgate.netnih.gov After development, the saponins can be visualized by spraying the plate with reagents like 10% sulfuric acid followed by heating, which results in characteristic colored spots. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the preparative isolation and purification of individual saponins like this compound. nih.gov Reversed-phase columns, particularly C18 columns, are most commonly used for saponin separation. nih.govnih.gov The mobile phase typically consists of a gradient elution system of acetonitrile (B52724) and water or methanol and water. nih.gov The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution. nih.gov Due to the lack of a strong chromophore in many saponins, detection can be challenging. Therefore, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often coupled with HPLC for effective detection and quantification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a refinement of HPLC, utilizes smaller particle size columns to achieve higher resolution, faster separation times, and increased sensitivity. This technique is also applicable to the analysis and purification of saponins, offering improved performance over traditional HPLC.

The table below summarizes typical chromatographic techniques used in saponin isolation.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

| TLC | Silica Gel | Chloroform:Methanol:Water or n-Butanol:Water:Acetic Acid | 10% Sulfuric Acid Spray & Heating |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water (Gradient) | ELSD, MS |

| UPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water (Gradient) | MS, PDA |

Hydrolysis is a critical chemical method used in the structural elucidation of saponins, including this compound. This process involves the cleavage of the glycosidic bonds that link the sugar chains to the aglycone (the non-sugar part of the molecule).

Acid Hydrolysis: This is the most common method for saponin hydrolysis. researchgate.net It is typically carried out by heating the saponin with a dilute acid, such as hydrochloric acid (HCl). researchgate.net This reaction breaks the ether linkages between the sugars and the aglycone, as well as the linkages between the individual sugar units. frontiersin.org The resulting products are the free aglycone (sapogenin) and the constituent monosaccharides. researchgate.net These can then be individually isolated and identified using various analytical techniques, such as chromatography and spectroscopy. This information is crucial for determining the complete structure of the parent saponin. For instance, the aglycone can be identified, and the type and number of sugar units can be determined. frontiersin.org The conditions for acid hydrolysis, such as acid concentration, temperature, and reaction time, must be carefully controlled to avoid the formation of artifacts or degradation of the aglycone. scielo.br

The primary purpose of these hydrolytic approaches in the context of isolation is typically for structural analysis rather than for obtaining the intact saponin. By breaking down the complex molecule into its fundamental components, researchers can piece together the identity and structure of compounds like this compound.

Structural Elucidation and Advanced Characterization of Lablaboside B

Spectroscopic Analysis for Structure Determination

The elucidation of the complex structure of Lablaboside B relies heavily on the integrated application of various spectroscopic techniques.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the intricate structure of this compound. jst.go.jpresearchgate.net

¹H NMR: The proton NMR spectrum provides initial information on the types of protons and their immediate electronic environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon atoms and their chemical nature (e.g., methyl, methylene, methine, quaternary carbons, carbonyls). iomcworld.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within a spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduhmdb.ca

Through detailed analysis of these NMR spectra, the aglycone of this compound has been identified as 24-epi-hederagenin. nih.gov Furthermore, the NMR data confirmed the presence and linkage of the sugar units attached to the aglycone. jst.go.jp The combined use of these techniques allows for a comprehensive assignment of all proton and carbon signals, leading to the complete structural elucidation of the molecule. iomcworld.comjeol.com

Table 1: ¹³C NMR Spectroscopic Data for the Aglycone Moiety of this compound

| Carbon No. | Chemical Shift (δC) in ppm |

|---|---|

| 3 | 81.2 |

| 12 | 122.9 |

| 13 | 144.1 |

| 24 | 64.3 |

| 28 | 178.1 |

> Note: Data is illustrative and based on typical values for similar oleanane-type saponins (B1172615). Precise values can be found in the cited literature.

Mass Spectrometry (MS) Applications (FABMS, ESI-MS, MALDI-HRMS, LC-MS/MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, as well as for sequencing the sugar chains. nih.govclockss.org

FAB-MS (Fast Atom Bombardment Mass Spectrometry): This soft ionization technique provides molecular weight information. The negative-ion FAB-MS of a related compound, lablaboside D, showed a quasimolecular ion peak at m/z 1261 (M-H)⁻, and fragment ions resulting from the cleavage of glycosidic linkages. clockss.org

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is a soft ionization technique suitable for analyzing large, non-volatile molecules like saponins. creative-biolabs.com It is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. chromatographyonline.comwikipedia.org

MALDI-HRMS (Matrix-Assisted Laser Desorption/Ionization High-Resolution Mass Spectrometry): MALDI is another soft ionization technique, and when combined with a high-resolution mass analyzer, it provides highly accurate mass measurements, which are crucial for determining the elemental formula of the molecule. nih.gov

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This powerful hyphenated technique combines the separation power of liquid chromatography with the structural information provided by tandem mass spectrometry. wikipedia.orgjfda-online.com In an LC-MS/MS experiment, the parent ion of this compound can be selected and fragmented to produce a characteristic fragmentation pattern, which helps in confirming the structure and sequencing the sugar units. dcmhi.com.cn A study utilizing UHPLC-Q-Exactive Orbitrap MS identified this compound with a retention time of 14.53 minutes and a molecular formula of C48H78O19 based on the [M-H]⁻ ion at m/z 957.50507. dcmhi.com.cn

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Inferred Information | Source |

|---|---|---|---|---|

| UHPLC-Q-Exactive Orbitrap MS | [M-H]⁻ | 957.50507 | Molecular Formula: C48H78O19 | dcmhi.com.cn |

> This table presents key mass spectrometric data that was instrumental in the characterization of this compound.

Stereochemical Assignment and Absolute Configuration Analysis

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. kyushu-univ.jputdallas.edunumberanalytics.com For this compound, this involves establishing the relative and absolute configurations of all stereogenic centers in both the aglycone and the sugar moieties. pdx.edu

The stereochemistry of the aglycone is often determined by a combination of NMR techniques (specifically NOE experiments that show through-space proximity of protons) and by comparison with known compounds. jst.go.jp The absolute configuration is typically assigned using the Cahn-Ingold-Prelog priority rules. libretexts.org Chemical transformations, where the molecule is converted to a known compound without altering the stereocenters, can also be employed to confirm the absolute configuration. kyushu-univ.jp For the sugar units, their absolute configurations (D or L) are determined after acid hydrolysis of the saponin (B1150181), followed by chromatographic analysis (e.g., GLC) of the derivatized monosaccharides and comparison with authentic standards. clockss.org

Comparative Structural Analysis with Other Lablabosides (A, C, D, E, F) and Related Triterpene Saponins

This compound belongs to a family of oleanane-type triterpene saponins isolated from Dolichos lablab, which also includes Lablabosides A, C, D, E, and F. nih.govjst.go.jpclockss.org Comparing their structures reveals key differences and similarities.

Lablaboside A: Has oleanolic acid as the aglycone, whereas this compound has 24-epi-hederagenin. nih.gov

Lablaboside C: Shares the same aglycone as this compound (24-epi-hederagenin) but has an additional rhamnopyranosyl unit attached to the 28-O-glucopyranosyl moiety. nih.gov

Lablaboside D, E, and F: These are also oleanane-type triterpene bisdesmosides. clockss.org Lablaboside D is structurally related to this compound, with an additional 3-hydroxy-3-methylglutaroyl group attached at the C6 position of the 28-O-glucose. clockss.orgmskcc.org Lablabosides E and F have more complex sugar chains at the 28-position. clockss.orgmskcc.org

These saponins are also structurally related to other known triterpene saponins like chikusetsusaponin IVa. researchgate.netjst.go.jp The aglycones of these saponins are typically derived from β-amyrin, and they are classified as triterpenoid (B12794562) saponins. iomcworld.comnih.gov The structural variations, particularly in the aglycone and the sugar chains, are thought to influence their biological activities. nih.govnih.gov

Biosynthesis of Lablaboside B

General Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathways

The biosynthesis of Lablaboside B is a specific example of the broader triterpenoid saponin pathway, a conserved and fundamental process in many plant species. This general pathway can be understood through four major stages.

Isoprenoid Pathway and 2,3-Oxidosqualene (B107256) as a Precursor

The journey to create this compound begins with the mevalonate (B85504) (MVA) pathway, which produces the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.gov. These units are sequentially condensed to form a 30-carbon linear hydrocarbon, squalene (B77637). A crucial epoxidation step then converts squalene into 2,3-oxidosqualene, a pivotal precursor for the synthesis of all triterpenoids, including sterols and saponins (B1172615) nih.govmdpi.com. This molecule represents the last common intermediate before the pathways diverge to create a vast array of structurally distinct compounds.

Enzymatic Steps: Oxidosqualene Cyclases (OSCs)

The cyclization of the linear 2,3-oxidosqualene into a multi-ringed structure is a critical branch point in the pathway, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs) mdpi.com. These enzymes facilitate a highly stereospecific cascade of reactions, folding the linear substrate into various polycyclic skeletons. For the formation of oleanane-type saponins like this compound, the key OSC is β-amyrin synthase, which catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpene, β-amyrin.

Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the basic triterpene skeleton, the aglycone undergoes a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes nih.govmdpi.com. CYPs are responsible for introducing hydroxyl, carboxyl, and other functional groups at specific positions on the triterpenoid core nih.gov. These modifications are critical for creating the structural diversity of saponin aglycones, or sapogenins. In the context of this compound, the aglycone is 24-epi-hederagenin nih.gov. This indicates that specific CYPs are responsible for the oxidation of the β-amyrin scaffold to produce hederagenin (B1673034), followed by an epimerization at the C-24 position.

Glycosylation by Uridine (B1682114) Diphosphate-Dependent Glycosyltransferases (UGTs)

The final and perhaps most complex stage in saponin biosynthesis is glycosylation, the attachment of sugar moieties to the sapogenin. This process is mediated by uridine diphosphate-dependent glycosyltransferases (UGTs) nih.govmdpi.com. UGTs transfer a sugar molecule from an activated donor, typically UDP-sugar, to an acceptor molecule—in this case, the triterpenoid aglycone. The number, type, and linkage of these sugars contribute significantly to the diversity and biological activity of the final saponin.

Specific Biosynthetic Considerations for Oleanane-Type Triterpene Bisdesmosides

This compound is classified as a bisdesmoside, meaning it has two separate sugar chains attached to the aglycone nih.govmskcc.orgjst.go.jp. For oleanane-type saponins, these attachments typically occur at the C-3 and C-28 positions of the triterpenoid skeleton nih.gov.

The biosynthesis of a bisdesmoside like this compound requires a coordinated series of glycosylation events catalyzed by multiple, highly specific UGTs. The structure of this compound is 3-O-[α-L-rhamnopyranosyl (1→2)-β-D-galactopyranosyl (1→2)-β-D-glucopyranosiduronic acid]-28-O-(β-D-glucopyranosyl) 24-epi-hederagenin nih.gov. This reveals a complex process:

A specific UGT first attaches a glucopyranosiduronic acid to the C-3 hydroxyl group of the 24-epi-hederagenin aglycone.

A second UGT then adds a galactose molecule to the C-2 position of the initial glucuronic acid.

A third UGT attaches a rhamnose molecule to the C-2 position of the galactose.

Concurrently, or in a separate sequence, a fourth UGT attaches a single glucose molecule to the carboxyl group at the C-28 position.

The precise order of these glycosylation steps and the specific UGTs involved are areas of active research.

Research on Enzymes and Genes Involved in this compound Biosynthesis

While the general pathway for triterpenoid saponin biosynthesis is well-established, the specific enzymes and genes responsible for producing this compound in Lablab purpureus are not yet fully elucidated. Research in other saponin-producing plants, however, provides a roadmap for their discovery mdpi.comnih.gov.

Identifying candidate genes often involves transcriptomic analysis of Lablab purpureus tissues where this compound is abundant, such as the seeds researchgate.netresearchgate.net. By sequencing the messenger RNA (mRNA) in these tissues, researchers can identify genes that are highly expressed and homologous to known OSCs, CYPs, and UGTs from other species nih.gov. For instance, studies in Aralia elata and Astragalus mongholicus have successfully identified numerous CYP and UGT genes potentially involved in their respective saponin biosynthesis pathways through such methods mdpi.comnih.gov.

Future research will likely focus on the functional characterization of these candidate genes from Lablab purpureus. This involves expressing the genes in a heterologous host system, such as yeast or Nicotiana benthamiana, and then providing the putative substrate to see if the expected product is formed. This approach will be instrumental in definitively identifying the β-amyrin synthase, the specific CYPs that create 24-epi-hederagenin, and the suite of UGTs that meticulously build the two sugar chains of this compound.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering offers a powerful and targeted approach to increase the production of valuable secondary metabolites like this compound in its native producer, the hyacinth bean (Dolichos lablab), or in heterologous host systems. jst.go.jp While specific metabolic engineering studies exclusively targeting this compound are not yet extensively documented in publicly available research, a robust framework for such strategies can be constructed based on the well-understood biosynthesis of oleanane-type triterpenoid saponins. These strategies primarily focus on manipulating the expression of key genes in the biosynthetic pathway to drive metabolic flux towards the desired compound.

The biosynthesis of this compound, an oleanane-type triterpenoid saponin, begins with the cyclization of 2,3-oxidosqualene and involves a series of subsequent oxidation and glycosylation steps. frontiersin.orgresearchgate.nettandfonline.com The core strategies for enhancing its production revolve around the overexpression of rate-limiting enzymes and the introduction of efficient biosynthetic genes.

A primary strategy involves the overexpression of β-amyrin synthase (βAS) , the enzyme that catalyzes the first committed step in the biosynthesis of the oleanane (B1240867) skeleton. frontiersin.org This enzyme converts 2,3-oxidosqualene to β-amyrin, the direct precursor to the aglycone of this compound. frontiersin.orgresearchgate.net By increasing the expression of the βAS gene, the metabolic pool of β-amyrin can be significantly increased, thereby providing more substrate for the downstream enzymes. A successful precedent for this approach has been demonstrated in other plants; for instance, the introduction and expression of the βAS gene from Panax japonicus into Panax notoginseng led to the novel production of oleanane-type saponins in the transgenic cells. ekb.egresearchgate.net This highlights the potential of overexpressing a native or even a heterologous βAS in Dolichos lablab to boost the production of all oleanane-type saponins, including this compound.

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) . frontiersin.orgresearchgate.net These enzymes are responsible for the hydroxylation and carboxylation reactions that decorate the triterpenoid skeleton to form the specific aglycone of this compound, 24-epi-hederagenin. nih.gov Identifying and overexpressing the specific CYP450s involved in these modifications is a critical step. Transcriptome analysis of Dolichos lablab or related species can help in the identification of candidate CYP450 genes. d-nb.infonih.gov For example, studies in other saponin-producing plants have successfully identified CYP450s responsible for C-28 oxidation to produce oleanolic acid from β-amyrin. researchgate.net A similar approach could be used to pinpoint the enzymes responsible for the modifications leading to 24-epi-hederagenin.

In addition to homologous overexpression within Dolichos lablab, heterologous production in microbial hosts such as Saccharomyces cerevisiae (yeast) or bacteria like Escherichia coli presents a promising alternative. researchgate.net This approach involves transferring the entire biosynthetic pathway for this compound into a host that can be easily and rapidly cultivated in fermenters. This strategy has been successfully used for the production of other triterpenoids. For instance, co-expression of β-amyrin synthase and a specific CYP450 in engineered yeast has led to the production of oleanolic acid. researchgate.net To achieve production of this compound in a heterologous host, the genes for βAS, the necessary CYP450s, and the specific UGTs would need to be identified and expressed in a coordinated manner.

The table below summarizes the key enzymes in the this compound biosynthetic pathway that are primary targets for metabolic engineering.

| Enzyme Class | Specific Enzyme Target (Hypothetical for this compound) | Metabolic Engineering Strategy | Expected Outcome |

| Oxidosqualene Cyclase | β-Amyrin Synthase (βAS) | Overexpression in Dolichos lablab or heterologous host. | Increased production of β-amyrin, the core oleanane skeleton. |

| Cytochrome P450s | β-amyrin 28-oxidase; Hederagenin synthase | Overexpression of specific CYP450 genes. | Enhanced conversion of β-amyrin to the aglycone, 24-epi-hederagenin. |

| UDP-glycosyltransferases | UGTs for C-3 and C-28 glycosylation | Overexpression of specific UGT genes. | Efficient attachment of sugar moieties to the aglycone, completing the this compound molecule. |

Further research into the genomics and transcriptomics of Dolichos lablab will be crucial to identify the specific genes encoding these enzymes, paving the way for the targeted metabolic engineering of this compound production. mdpi.comdntb.gov.ua

Chemical Synthesis and Derivatization of Lablaboside B and Analogues

Total Synthesis Approaches to Lablaboside B and Related Saponins (B1172615)

The total synthesis of complex saponins is a significant undertaking that pushes the boundaries of modern organic chemistry. While a peer-reviewed total synthesis of this compound has not been extensively detailed in publicly available literature, advanced research, such as doctoral theses, has described the successful synthesis of closely related lablaboside family members, like Lablaboside F, and key steps toward the aglycone of this compound. mskcc.org These efforts highlight the major hurdles and innovative solutions in the field.

A pivotal achievement in this area includes the stereoselective glycosylation of an oleanolane-type triterpene with a glucuronic acid donor, a key step toward the lablaboside core. mskcc.org Furthermore, a three-step oxidation sequence to form the C-24 primary alcohol on the triterpene skeleton, a defining feature of this compound's aglycone (24-epi-hederagenin), has been developed from benzyl (B1604629) oleanolate (B1249201). jst.go.jpmskcc.org

A primary obstacle in the synthesis of this compound and other saponins is the controlled, stereoselective formation of glycosidic bonds. nih.gov The configuration of these anomeric linkages is critical for the biological activity of the final molecule. mskcc.org The synthesis must precisely control the stereochemistry at each glycosylation step to yield the naturally occurring isomer.

The coupling of the sugar chains to the bulky triterpenoid (B12794562) aglycone at the C3 position is particularly demanding due to significant steric hindrance. researchgate.net For instance, the synthesis of lablabosides required overcoming the challenge of attaching a C-2 substituted glucuronic acid donor to the oleanolane triterpene. This difficult transformation was successfully achieved using the specialized Lewis acid, tris(pentafluorophenyl)borane, as a promoter. mskcc.org Conventional glycosylation methods often struggle in such sterically congested environments, leading to low yields or incorrect stereoisomers. The development of novel catalysts and glycosylation protocols is therefore essential for the successful synthesis of these complex natural products. nih.gov

The synthesis of a molecule with numerous reactive hydroxyl groups, such as this compound, necessitates a sophisticated protecting group strategy. researchgate.net Protecting groups are used to temporarily mask these functional groups, allowing chemical reactions to be performed selectively at other positions on the molecule. sigmaaldrich.com For a complex target like a saponin (B1150181), these protecting groups must be "orthogonal," meaning each type can be removed under specific conditions without affecting the others. sigmaaldrich.comrsc.org

In the synthesis of lablaboside saponins, an innovative approach involved the use of a benzophenone (B1666685) ketal to protect the rhamnose moieties. mskcc.org This strategy proved highly effective, enabling a successful and efficient "global deprotection" in the final stages of the synthesis, where all protecting groups are removed to unveil the final natural product. mskcc.org The choice of protecting groups is critical as it can influence the reactivity of the glycosyl donors and the stereochemical outcome of the glycosylation reactions themselves. cambridge.org

Table 1: Common Protecting Groups in Saponin Synthesis

| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Benzyl ether | Bn | Hydroxyl (OH) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Silyl ethers, Acyl esters |

| p-Methoxybenzyl ether | PMB | Hydroxyl (OH) | Oxidative Cleavage (e.g., DDQ, CAN) | Silyl ethers, Benzyl ethers |

| tert-Butyldimethylsilyl ether | TBDMS | Hydroxyl (OH) | Fluoride source (e.g., TBAF, HF-Pyridine) | Benzyl ethers, Acyl esters |

| Acetyl ester | Ac | Hydroxyl (OH), Amine (NH) | Basic hydrolysis (e.g., NaOMe) | Silyl ethers, Benzyl ethers |

| Benzoyl ester | Bz | Hydroxyl (OH) | Basic hydrolysis (stronger than Ac) | Silyl ethers, Benzyl ethers |

Semi-Synthesis Strategies from Natural Precursors

Semi-synthesis, or partial chemical synthesis, offers a more efficient alternative to total synthesis by using readily available natural products as starting materials. wikipedia.orgnumberanalytics.com This approach is particularly advantageous for complex molecules like saponins, where the core aglycone is difficult to construct from simple precursors. rsc.org Natural triterpenes such as oleanolic acid, which is structurally very similar to the aglycone of this compound, can be isolated in significant quantities from various plants. researchgate.netnih.gov

A plausible semi-synthetic route to this compound would involve the selective chemical modification of a natural precursor like oleanolic acid or its derivatives. Research has demonstrated the feasibility of key transformations required for this conversion. For example, the C-24 methyl group of benzyl oleanolate has been successfully oxidized in three steps to the primary alcohol, furnishing the 24-epi-hederagenin scaffold of this compound. mskcc.org This chemically modified aglycone could then be glycosylated with the appropriate sugar chains to complete the semi-synthesis of this compound. This strategy significantly reduces the number of synthetic steps compared to a total synthesis, making it a more practical approach for producing larger quantities of the target compound and its analogues. numberanalytics.com

Design and Synthesis of this compound Analogues for Structure-Function Studies

The synthesis of analogues of natural products is a powerful tool for understanding their structure-activity relationships (SAR) and for developing new compounds with improved therapeutic properties. nih.gov For saponins, synthetic analogues have been instrumental in separating desired activities, such as immune system stimulation, from undesired side effects. mskcc.org

A modular synthesis strategy is an efficient method for creating a "library" of related compounds for biological screening. mskcc.org This approach involves preparing the major building blocks—in this case, the triterpenoid aglycone and the various oligosaccharide chains—as separate modules. These modules can then be combined in different combinations to rapidly generate a diverse set of analogues.

This strategy has been effectively used in the synthesis of other complex saponins and is directly applicable to the lablaboside family. mskcc.org By preparing a set of different triterpenoid aglycones and a collection of different sugar chains, chemists can systematically explore the structural space around this compound. This allows for a detailed investigation of how changes in each part of the molecule affect its biological function, accelerating the discovery of new saponins with optimized properties. soundonsound.comindiana.eduroutenote.comriemannkollektion.com

Systematic modification of both the aglycone and the sugar components of this compound is central to SAR studies. The natural diversity of the lablaboside family, which includes members with different aglycones or sugar chains, provides a blueprint for synthetic modification. jst.go.jpresearchgate.net

Aglycone Modification: Analogues can be synthesized using different triterpenoid cores. For example, Lablaboside A possesses an oleanolic acid aglycone, which lacks the C-24 hydroxyl group found in this compound's 24-epi-hederagenin aglycone. jst.go.jp Synthetic chemists can create a range of analogues by starting with different natural or synthetically modified triterpenes to probe the importance of the aglycone's oxidation pattern for biological activity.

Sugar Moiety Modification: The oligosaccharide chains offer numerous possibilities for modification. Analogues could be created by:

Varying the length of the sugar chains at the C3 and C28 positions.

Changing the types of sugar units (e.g., substituting galactose with glucose).

Altering the glycosidic linkages between the sugar units (e.g., changing a 1→2 linkage to a 1→3 or 1→4 linkage).

Removing or adding sugar chains entirely to create monodesmosidic (one sugar chain) or tridesmosidic analogues from the naturally bisdesmosidic (two sugar chains) this compound. cambridge.org

These synthetic modifications allow for a precise mapping of the structural requirements for the biological activities of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Lablaboside A |

| This compound |

| Lablaboside C |

| Lablaboside D |

| Lablaboside E |

| Lablaboside F |

| Oleanolic acid |

| 24-epi-hederagenin |

| Benzyl oleanolate |

| Tris(pentafluorophenyl)borane |

| Galactose |

| Glucose |

| Glucuronic acid |

| Rhamnose |

| Chikusetsusaponin IVa |

| Soyasaponins |

Biological Activities and Mechanistic Investigations of Lablaboside B

Immunomodulatory Research

Adjuvant Activity and Immunopotentiation in Experimental Models

Lablaboside B, a triterpenoid (B12794562) saponin (B1150181), has demonstrated significant potential as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen. Research has shown that lablabosides, including this compound, exhibit strong adjuvant activity. nih.govresearchgate.net This activity is noteworthy because it is present even though these compounds lack certain structural features, such as acyl residues and branched sugar chains, that were once thought to be essential for the adjuvant effects of saponins (B1172615). nih.gov

The immunopotentiating effects of lablabosides have been observed in various experimental models. Saponin-based adjuvants, in general, are known to stimulate both the cell-mediated immune system and enhance antibody production. researchgate.net They are capable of inducing a robust adjuvant effect for both T-dependent and T-independent antigens. researchgate.net This broad-acting capability makes them a subject of considerable interest in vaccine development.

The mechanism by which saponins like this compound exert their adjuvant effects is multifaceted. One proposed mechanism involves the formation of pores in cell membranes, which may allow antigens to enter the endogenous pathway of antigen presentation, thereby promoting a cytotoxic T-lymphocyte (CTL) response. nih.gov Saponins are known to have surface-active properties due to their hydrophobic domains, which contribute to their interaction with cell membranes. nih.gov

Comparative Studies with Other Saponin Adjuvants (e.g., QS-21, Soyasaponins, Escins)

Comparative studies have been instrumental in understanding the unique properties of this compound relative to other well-known saponin adjuvants.

This compound vs. QS-21: QS-21, a purified saponin from Quillaja saponaria, is a potent and widely studied adjuvant. mdpi.com It is known to induce both antibody and cellular immune responses, including robust CTL responses. nih.gov However, its use can be limited by toxicity and hemolytic activity. nih.gov In a comparative study, Lablaboside F, a related compound, elicited similar levels of IgG1a antibodies as QS-21 but a significantly lower IgG2 response, and importantly, with no observed toxicity. mskcc.org While the acyl chain of QS-21 has been linked to its ability to stimulate CTL proliferation, lablabosides and soyasaponins demonstrate strong adjuvant activity without this structural feature, suggesting that the acyl chain is not universally essential for adjuvanticity. frontiersin.org

This compound vs. Soyasaponins: Both lablabosides and soyasaponins have been found to possess strong adjuvant activity despite lacking acyl residues and having un-branched sugar chains. nih.gov This similarity suggests a potentially shared mechanism of action that differs from that of acylated saponins like QS-21.

This compound vs. Escins: In contrast to lablabosides and soyasaponins, most escins, which do possess acyl residues and branched sugar chains, have been shown to have weak or no adjuvant activity. nih.gov This finding further challenges the initial hypotheses about the structural requirements for saponin adjuvanticity and highlights the unique and potent nature of lablabosides.

Table 1: Comparative Adjuvant Properties of Saponins

| Saponin Adjuvant | Adjuvant Activity | Key Structural Features | Hemolytic Activity |

| Lablabosides | Strong | No acyl residues, un-branched sugar chains | Low |

| QS-21 | Strong (Th1 and Th2 response) | Acyl residue, branched sugar chains | High |

| Soyasaponins | Strong | No acyl residues, un-branched sugar chains | Low |

| Escins | Weak/None | Acyl residues, branched sugar chains | Strong |

Investigation of Immune Cell Modulation (e.g., T-cell and B-cell responses)

The immunomodulatory effects of this compound extend to its influence on key immune cells, namely T-cells and B-cells, which are central to the adaptive immune response.

T-cell Responses: Saponin adjuvants are recognized for their capacity to stimulate cell-mediated immunity, which is largely driven by T-cells. researchgate.net They can induce strong cytotoxic CD8+ lymphocyte responses, a critical component for eliminating virally infected cells and tumor cells. researchgate.net The proposed mechanism of pore formation by saponins is thought to facilitate the entry of antigens into the endogenous presentation pathway, leading to the activation of these cytotoxic T-cells. nih.gov Furthermore, some saponin adjuvants, like QS-21, are known to induce Th1 cytokines such as IL-2 and IFN-γ, which promote cellular immunity. nih.gov While direct studies on this compound's specific effects on T-cell subsets are not detailed in the provided context, the general properties of saponin adjuvants suggest a significant impact on T-cell activation and differentiation. T-cells come in two main types: helper T-cells, which orchestrate the immune response, and killer (cytotoxic) T-cells, which directly eliminate infected or cancerous cells. cancercenter.com

B-cell Responses: B-cells are responsible for producing antibodies, a key component of humoral immunity. nih.gov Saponin adjuvants, including lablabosides, have been shown to enhance antibody production. researchgate.net The activation of B-cells can be T-cell dependent or independent. irepertoire.com In T-cell dependent responses, B-cells process and present antigens to helper T-cells, which in turn provide signals for B-cell proliferation and differentiation into antibody-secreting plasma cells and memory B-cells. irepertoire.comnih.gov The ability of saponins to enhance antigen presentation would logically extend to improving this B-cell and T-cell collaboration.

Alpha-Glucosidase Inhibitory Research

Beyond its immunomodulatory properties, this compound has been investigated for its potential as an alpha-glucosidase inhibitor. Alpha-glucosidases are enzymes located in the small intestine that break down carbohydrates into glucose. mdpi.comscielo.br Inhibiting these enzymes can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia (the spike in blood sugar after a meal). mdpi.comnih.gov

Natural products, particularly secondary metabolites like terpenoids, are a rich source of potential alpha-glucosidase inhibitors. mdpi.com While the specific inhibitory activity (e.g., IC50 value) of this compound is not detailed in the provided search results, the broader class of saponins has been explored for this bioactivity. The investigation into the alpha-glucosidase inhibitory potential of compounds like this compound offers a different therapeutic avenue for this natural product. It is important to note that various phytochemicals, including flavonoids and phenolic compounds, have also been identified as potent alpha-glucosidase inhibitors. jppres.com

Membrane Interactions and Biological Mechanisms of Action

Mechanisms of Cell Membrane Permeabilization and Pore Formation

A key aspect of the biological activity of saponins, including this compound, is their interaction with cell membranes, often leading to permeabilization and the formation of pores. nih.govresearchgate.net This phenomenon is central to both their adjuvant effects and their hemolytic activity.

The amphipathic nature of saponins, possessing both hydrophobic (triterpene aglycone) and hydrophilic (sugar chains) regions, drives their insertion into the lipid bilayer of cell membranes. nih.gov This insertion can disrupt the membrane's integrity, leading to the formation of pores or channels. embopress.orgnih.gov These pores can allow for the passive flow of molecules across the membrane, disrupting cellular homeostasis. embopress.org

The formation of these pores is believed to be a critical mechanism for the adjuvant activity of saponins. By permeabilizing the membrane of antigen-presenting cells (APCs), saponins may facilitate the delivery of co-administered antigens into the cell's cytoplasm. nih.gov This allows the antigen to be processed through the endogenous pathway and presented on MHC class I molecules, leading to a robust cytotoxic T-lymphocyte (CTL) response, which is crucial for clearing viral infections and cancer cells. nih.gov

The interaction of saponins with membrane components, particularly cholesterol, is also a significant factor in their membrane-disrupting activities. However, studies have shown that hemolytic activity, which is often linked to cholesterol interaction, does not always correlate with adjuvant activity, suggesting that the mechanisms for these two effects may be distinct. nih.gov For instance, soyasaponins and lablabosides exhibit strong adjuvant effects with minimal hemolytic activity. researchgate.net

The process of pore formation is a complex event that can lead to different cellular outcomes. Depending on the extent of membrane damage, the cell may be able to repair the lesion, or the disruption may be too severe, leading to cell death. mdpi.combiorxiv.org The ability of this compound to induce membrane permeabilization underscores a fundamental mechanism that likely contributes to its observed biological activities.

Interactions with Membrane Lipids (e.g., Cholesterol)

The interaction of saponins, including this compound, with membrane lipids, particularly cholesterol, is a cornerstone of their biological activity. Saponins are amphipathic molecules, possessing both a hydrophobic (triterpenoid or steroid aglycone) and a hydrophilic (sugar chains) portion. This dual nature facilitates their insertion into the phospholipid bilayer of cell membranes.

The primary mechanism of interaction involves the formation of complexes between the saponin's aglycone and membrane sterols, such as cholesterol in animal cells. This interaction can lead to the displacement of cholesterol from the membrane, creating pores or channels. mskcc.org This disruption of the membrane integrity can alter its fluidity and permeability, which in turn affects the function of membrane-bound proteins like enzymes and receptors.

In the context of dietary intake, the interaction of saponins with cholesterol has significant implications for lipid metabolism. For instance, studies on soyasaponins, which are structurally related to lablabosides, have shown that their supplementation can lead to a decrease in serum cholesterol. mskcc.org The proposed mechanism suggests that saponins form insoluble complexes with cholesterol in the digestive tract, which inhibits its absorption and promotes its excretion. mskcc.orgyoutube.com This effect may also be influenced by the gut microbiota, which can modify saponin structures and affect their interaction with dietary lipids. mskcc.org

The following table summarizes the key aspects of saponin-membrane lipid interactions:

| Feature | Description | Implication |

| Molecular Structure | Amphipathic nature with a hydrophobic aglycone and hydrophilic sugar moieties. | Allows for insertion into and interaction with the cell membrane's lipid bilayer. |

| Primary Interaction | Formation of complexes between the saponin aglycone and membrane sterols (e.g., cholesterol). | Leads to altered membrane structure and function. |

| Membrane Effects | Increased permeability, pore formation, and altered fluidity. mskcc.org | Can induce cell lysis and affect the activity of membrane proteins. |

| Metabolic Effect | Binds to dietary cholesterol in the gut, preventing its absorption. mskcc.orgyoutube.com | Contributes to a reduction in serum cholesterol levels. |

Other Reported Biological Activities in Saponin Research Context (e.g., Antioxidant, Antiviral, Antifungal)

In the broader context of saponin research, these compounds are known to exhibit a wide array of biological activities. While specific studies on this compound for each of these activities may be limited, the general properties of saponins provide a framework for its potential effects.

Antioxidant Activity: Extracts from Dolichos lablab, the natural source of this compound, have demonstrated significant antioxidant properties. researchgate.net These extracts have shown potent scavenging activity against various free radicals, including DPPH and hydroxyl radicals, and the ability to inhibit lipid peroxidation. researchgate.net The antioxidant capacity is often attributed to the phenolic and flavonoid content of the extracts, but saponins are also known to contribute to these effects. phcogj.comjaper.in The mechanism of action for the antioxidant activity of saponins can involve direct free radical scavenging and the chelation of metal ions that catalyze oxidation reactions.

Antiviral Activity: Saponins as a class have been reported to possess antiviral properties against a range of viruses. mdpi.com Their mechanism of action can be multifaceted, including the prevention of viral entry into host cells by interacting with the viral envelope or host cell membrane. researchgate.net Some saponins can also interfere with viral replication cycles once inside the cell. mdpi.com For example, certain ginsenosides (B1230088) have been shown to block the replication of enteroviruses. mdpi.com While direct antiviral studies on this compound are not extensively documented, its nature as a saponin suggests it could be a candidate for such investigations, potentially contributing to the immunomodulatory effects that are often linked with antiviral defense. biotechstudies.orgtechnologypublisher.com

Antifungal Activity: The antifungal activity of saponins is one of their most well-characterized biological effects. The primary mechanism involves the interaction of the saponin with ergosterol (B1671047), the main sterol component of fungal cell membranes. mskcc.org This is analogous to their interaction with cholesterol in animal cells. The binding to ergosterol leads to the formation of pores and a loss of membrane integrity, resulting in the leakage of cellular contents and ultimately, fungal cell death. mskcc.org However, the potency of this activity can vary significantly depending on the specific structure of the saponin. Some reports suggest that saponins with acyl residues, a group to which lablabosides belong, may exhibit varied or sometimes limited antifungal activity. scispace.com

The following table summarizes these reported activities for saponins:

| Activity | General Mechanism in Saponins | Relevance to this compound |

| Antioxidant | Free radical scavenging, metal chelation. researchgate.netphcogj.com | Extracts from the source plant, Dolichos lablab, show potent antioxidant activity. researchgate.net |

| Antiviral | Inhibition of viral attachment and entry, interference with viral replication. mdpi.comresearchgate.net | As a saponin, it falls into a class of compounds with known antiviral potential. |

| Antifungal | Complexation with ergosterol in fungal membranes, leading to membrane permeabilization. mskcc.org | Belongs to the saponin class known for antifungal properties, though activity can be structure-dependent. scispace.com |

Elucidation of Molecular Targets and Signaling Pathways

The diverse biological activities of saponins are a result of their interaction with multiple molecular targets and the subsequent modulation of various intracellular signaling pathways. While the specific targets for this compound are still under active investigation, research on related saponins provides significant insights into its potential mechanisms of action.

Molecular Targets: A significant potential molecular target for compounds like this compound is pancreatic lipase (B570770) . medchemexpress.com This enzyme plays a crucial role in the digestion of dietary fats. Inhibition of pancreatic lipase is a therapeutic strategy for managing obesity, as it reduces the absorption of fats from the intestine. nih.govnih.gov Numerous studies on plant extracts containing saponins have demonstrated their inhibitory effects on this enzyme. researchgate.netnih.gov In silico docking studies have also suggested that saponins can bind effectively to the active site of pancreatic lipase. nih.gov

Another potential target, identified in a high-throughput screening context, is the Estrogen Receptor Alpha (ERα) . eacr.org Furthermore, considering the immunomodulatory activities of many saponins, proteins involved in inflammatory and immune responses are also likely targets.

Signaling Pathways: Saponins are known to modulate several key signaling pathways that are critical in cellular processes such as inflammation, proliferation, and apoptosis. Based on studies of other saponins, this compound may influence the following pathways:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of the inflammatory response. Many saponins have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. researchgate.netd-nb.info

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade, which includes ERK, JNK, and p38, is involved in transmitting signals from the cell surface to the nucleus to control gene expression in response to various stimuli. Saponins have been observed to modulate MAPK signaling, which can affect cell proliferation, differentiation, and apoptosis. researchgate.netd-nb.info

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a crucial intracellular signaling pathway that regulates cell survival and growth. Some saponins can influence the PI3K/Akt pathway, which has implications for their potential anti-cancer and neuroprotective effects. mdpi.com

HPA (Hypothalamic-Pituitary-Adrenal) Axis: Some saponins, such as bacopaside (B14799058) I, have been found to modulate the HPA axis, which is the central stress response system. nih.gov This suggests a potential role in managing stress-related disorders.

The potential molecular interactions of this compound are summarized below:

| Target/Pathway | Potential Effect of this compound | Therapeutic Implication |

| Pancreatic Lipase | Inhibition of enzyme activity. nih.govnih.gov | Reduction of dietary fat absorption, potential anti-obesity effect. |

| NF-κB Pathway | Inhibition of activation. researchgate.netd-nb.info | Anti-inflammatory effects. |

| MAPK Pathway | Modulation of phosphorylation cascade. researchgate.netd-nb.info | Regulation of cell growth, inflammation, and stress responses. |

| PI3K/Akt Pathway | Modulation of pathway activity. mdpi.com | Influencing cell survival and proliferation. |

| HPA Axis | Regulation of activity. nih.gov | Potential role in stress and mood regulation. |

Structure Activity Relationship Sar Studies of Lablaboside B

Impact of Aglycone Structure on Biological Activity

The aglycone, or sapogenin, is the non-sugar core of a saponin (B1150181) and plays a fundamental role in determining its biological properties. Lablaboside B possesses the oleanane-type triterpenoid (B12794562) aglycone known as 24-epi-hederagenin. nih.govjst.go.jp Its influence on activity can be inferred by comparing this compound with Lablaboside A, a saponin isolated from the same source, the hyacinth bean (Dolichos lablab). nih.govjst.go.jp

Lablaboside A and this compound share identical glycosidic chains but differ in their aglycone. Lablaboside A has oleanolic acid as its aglycone, whereas this compound has 24-epi-hederagenin. nih.govjst.go.jp The primary structural difference between these two aglycones is the position of a single hydroxyl (-OH) group on the A-ring of the triterpenoid skeleton. In oleanolic acid, this hydroxyl group is at the C-23 position, while in 24-epi-hederagenin, it is at the C-24 position. mdpi.com This seemingly minor stereochemical difference can lead to variations in how the molecule interacts with biological membranes and receptors.

Table 1: Comparison of Aglycones in Lablaboside A and this compound This table is interactive. Click on the headers to sort.

| Compound | Aglycone | Key Structural Difference |

|---|---|---|

| Lablaboside A | Oleanolic Acid | Hydroxyl group at C-23 |

Role of Glycosidic Chains and Sugar Moieties in Biological Effects

The number, type, and linkage of sugar units forming the glycosidic chains are crucial for the biological activity of saponins (B1172615). This compound is a bisdesmosidic saponin, meaning it has two separate sugar chains attached to the aglycone: one at the C-3 position and another at the C-28 position. nih.govjst.go.jp This characteristic is often essential for potent biological effects, particularly adjuvant activity. nih.gov Monodesmosidic saponins (with only one sugar chain) often exhibit different, and sometimes reduced, activity.

The significance of the sugar chains for this compound can be understood by comparing it with Lablaboside C, which shares the same 24-epi-hederagenin aglycone. nih.govjst.go.jp The trisaccharide chain at the C-3 position is identical in both molecules. However, the sugar moiety at the C-28 carboxyl group differs. In this compound, a single β-D-glucopyranosyl unit is attached. nih.govjst.go.jp In contrast, Lablaboside C has a more complex disaccharide at this position, specifically an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl moiety. nih.govjst.go.jp

Table 2: Comparison of Glycosidic Chains in this compound and Lablaboside C This table is interactive. Click on the headers to sort.

| Compound | Aglycone | C-3 Sugar Chain | C-28 Sugar Chain |

|---|---|---|---|

| This compound | 24-epi-hederagenin | α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucopyranosiduronic acid | β-D-glucopyranosyl |

Influence of Specific Functional Groups and Modifications

Beyond the general structure of the aglycone and sugar chains, specific functional groups are key determinants of biological activity. In this compound, several such groups are noteworthy.

The C-28 carboxyl group of the 24-epi-hederagenin aglycone is a critical site. In this compound, this carboxylic acid is esterified with a glucose molecule. nih.govjst.go.jp This ester linkage is a defining feature of bisdesmosidic saponins. SAR studies on hederagenin (B1673034) derivatives have shown that modifications at this C-28 position can dramatically alter biological effects, including cytotoxicity and hemolytic activity. nih.gov Converting the free carboxylic acid to an ester or an amide can often reduce toxicity while retaining or even enhancing desired activities. nih.govd-nb.info The glycosylation at C-28 is catalyzed by specific enzymes known as UDP-glycosyltransferases (UGTs) and is a key step in the biosynthesis of active saponins. nih.govoup.comsemanticscholar.org

Another important feature is the trisaccharide at C-3 , which contains a β-D-glucuronic acid moiety. nih.govjst.go.jp The carboxylic acid group on this sugar contributes a negative charge to the molecule, which can be crucial for electrostatic interactions with biological targets. mskcc.org

Interestingly, unlike the well-studied Quillaja saponin adjuvants such as QS-21, lablabosides, including this compound, lack an acyl residue . frontiersin.orgnih.gov In Quillaja saponins, a lipophilic acyl chain is considered essential for potent immunostimulatory activity. zju.edu.cn However, the demonstrated strong adjuvant activity of the lablaboside and soyasaponin families indicates that this functional group is not a universal requirement for adjuvanticity in all saponins. frontiersin.orgnih.govresearchgate.net This highlights that different structural motifs can be employed by nature to achieve similar biological outcomes.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical to its ability to interact with biological targets. Conformational analysis involves studying the spatial arrangement of atoms in a molecule and the energies associated with different arrangements. drugdesign.org For flexible molecules like this compound, which has numerous rotatable single bonds within its aglycone and glycosidic linkages, a multitude of conformations are possible. orgosolver.com

While specific conformational analysis studies exclusively on this compound have not been extensively reported in the literature, research on other oleanane-type saponins has established the importance of their 3D structure. researchgate.netnih.gov The specific arrangement of the hydroxyl groups on the aglycone and the orientation of the sugar chains influence how the saponin inserts into lipid bilayers and interacts with membrane components like cholesterol. nih.gov It is highly probable that the specific chair and boat conformations of the pyranose rings and the rotational freedom around the glycosidic bonds in this compound are correlated with its adjuvant activity. A comprehensive understanding of the low-energy, biologically active conformation(s) of this compound would require detailed computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR). nih.gov

Computational Chemistry Approaches for SAR Prediction (e.g., QSAR modeling)

Computational chemistry offers powerful tools for predicting the biological activity of molecules and guiding the design of new, more potent analogues. umn.edu One of the principal methods used is Quantitative Structure-Activity Relationship (QSAR) modeling. wikipedia.org

QSAR is a mathematical approach that attempts to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net In a typical QSAR study, molecular descriptors—numerical values that quantify various physicochemical properties (e.g., size, shape, electronic properties, lipophilicity)—are calculated for a set of molecules with known activities. nih.govnih.gov A mathematical model is then developed to relate these descriptors to the activity. mdpi.com

If a robust and validated QSAR model is established, it can be used to:

Predict the activity of new, unsynthesized compounds.

Identify which molecular properties are most important for activity, providing insights into the mechanism of action.

Guide the rational design of new molecules with optimized activity and reduced toxicity.

To date, no specific QSAR models for this compound have been published. However, QSAR studies have been successfully applied to other classes of triterpenoid saponins to predict activities such as nematicidal and anticancer effects. nih.govnih.gov The development of a QSAR model for lablabosides would require a dataset of structurally related analogues with well-defined, quantitative data on their adjuvant activity. Such a model could accelerate the discovery of novel saponin-based adjuvants by allowing for the virtual screening of large libraries of potential structures, prioritizing the most promising candidates for chemical synthesis and biological testing. umn.eduasianresassoc.orgdiva-portal.org

Analytical Methodologies for Research on Lablaboside B

Method Validation for Research Applications

To ensure that an analytical method for Lablaboside B is reliable and fit for its intended purpose, it must be thoroughly validated. eurachem.orgnih.gov Method validation is a process that demonstrates the suitability of the entire analytical procedure, from sample collection to data analysis. eurekalert.org Key performance parameters that must be evaluated include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples. For LC-MS/MS, the specificity is confirmed by monitoring multiple, unique MRM transitions. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. scielo.br These are typically determined by analyzing a series of diluted solutions and assessing the signal-to-noise ratio.

Accuracy: This measures the closeness of the experimental value to the true value. It is assessed by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated. researchgate.net A study on a related saponin (B1150181) showed recovery values between 100.02% and 102.02%. researchgate.net

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), with results expressed as the relative standard deviation (RSD). researchgate.netresearchgate.net For a related compound, the RSD values for precision were found to be ≤2.79%. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. This is determined by analyzing a series of standards and plotting the detector response against concentration. The relationship is typically evaluated by the coefficient of determination (R²), which should ideally be >0.99. researchgate.netresearchgate.net

The table below summarizes typical validation parameters from a study on a related saponin.

| Validation Parameter | Result |

| Linearity (R²) | 0.9997 (PDA), 0.9995 (ELSD) researchgate.net |

| Accuracy (Recovery) | 100.02–102.02% researchgate.net |

| Precision (RSD) | ≤2.79% researchgate.net |

| LOD | 0.022-0.0908 µg/mL scielo.br |

| LOQ | 0.074-0.3027 µg/mL scielo.br |

| *Note: LOD and LOQ values are from a representative HPLC method for phenolic compounds and serve as an example of typical ranges. |

Sample Preparation Strategies for Complex Biological Matrices

Analyzing this compound in complex biological matrices like plasma, serum, or tissue homogenates requires an effective sample preparation step. xjtu.edu.cn The primary goal is to remove interfering endogenous substances, such as proteins and lipids, that can suppress the analytical signal (matrix effect) or damage the analytical column, and to concentrate the analyte. nih.govpsu.edu

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) is added to the biological sample to denature and precipitate proteins. researchgate.net After centrifugation, the supernatant containing this compound is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The choice of solvent is crucial for selectively extracting this compound while leaving interfering substances behind.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. psu.edu The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the retained this compound is then eluted with a small volume of an appropriate solvent. Reversed-phase (e.g., C18) or ion-exchange sorbents can be used depending on the physicochemical properties of the saponin. psu.edu This method is often preferred as it provides cleaner extracts compared to PPT or LLE. xjtu.edu.cn

The choice of sample preparation strategy depends on the nature of the biological matrix, the concentration of this compound, and the requirements of the downstream analytical technique. nih.gov

Theoretical and Computational Studies on Lablaboside B

Molecular Modeling and Docking Studies for Target Interactions

There are currently no published molecular modeling or docking studies that investigate the interactions of Lablaboside B with specific biological targets. Such studies would typically involve the use of computational software to predict the binding affinity and mode of interaction between this compound and the active sites of proteins or other macromolecules, providing insights into its potential pharmacological effects.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No quantum chemical calculations, such as those employing density functional theory (DFT), have been reported for this compound. These types of calculations are fundamental for understanding the electronic structure, orbital energies, and reactivity of a molecule. They can provide valuable information on the molecule's stability, reactivity hotspots, and spectroscopic properties.

In Silico Predictions of Biological Activities

There is no available data from in silico prediction studies for this compound. These computational methods use a compound's chemical structure to predict its likely biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity. The absence of such studies means that the potential bioactivities of this compound have not been computationally explored.

Future Research Directions and Emerging Trends

Unexplored Biosynthetic Enzyme Characterization

The biosynthesis of triterpenoid (B12794562) saponins (B1172615) is a complex process involving a series of enzymatic reactions that build upon a common precursor, 2,3-oxidosqualene (B107256). nih.gov This precursor is first cyclized and then undergoes extensive modifications by enzymes such as cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), which are responsible for the vast structural diversity of saponins. nih.govresearchgate.net For Lablaboside B, the specific enzymes that catalyze the hydroxylation of the oleanane (B1240867) skeleton to form its 24-epi-hederagenin aglycone and the subsequent glycosylation steps are currently unknown. nih.govjst.go.jp

Future research must focus on the identification and functional characterization of these key biosynthetic enzymes from Dolichos lablab. A proposed pathway would likely involve:

β-amyrin synthase: The enzyme responsible for cyclizing 2,3-oxidosqualene to β-amyrin, the foundational oleanane triterpene.

Cytochrome P450s: A series of CYP450 enzymes that would hydroxylate β-amyrin at specific positions to create the hederagenin (B1673034) aglycone.

UDP-glycosyltransferases (UGTs): Specific UGTs that sequentially attach sugar moieties to the C-3 and C-28 positions of the aglycone to complete the this compound structure. nih.gov

Elucidating this pathway is crucial. Identifying these enzymes will not only provide fundamental knowledge but also furnish the genetic tools for heterologous expression and combinatorial biosynthesis, enabling the production of this compound and novel derivatives in microbial or plant-based systems. biorxiv.org

Rational Design and Synthesis of Novel this compound Analogues

The principle of rational drug design involves modifying a lead compound to enhance its therapeutic properties, such as efficacy and specificity, while minimizing toxicity. xiahepublishing.com This approach has been successfully applied to other complex saponins, like the Quillaja saponin (B1150181) QS-21, where synthetic analogues have shown improved adjuvant activity with reduced toxicity. mskcc.org The modular structure of this compound, consisting of a triterpene aglycone and two distinct sugar chains, makes it an excellent candidate for such synthetic exploration. nih.gov

Future work should involve the synthesis of a library of this compound analogues. This can be achieved through a combination of chemical synthesis and enzymatic modification. Key modifications could include:

Varying the aglycone: Introducing different functional groups onto the 24-epi-hederagenin core to probe structure-activity relationships (SAR). rsc.org

Modifying the sugar chains: Altering the type, number, and linkage of the sugar units at both the C-3 and C-28 positions. Studies on other saponins have shown that even minor changes to the glycosidic chains can significantly impact biological activity. mskcc.org

Creating hybrid molecules: Combining the this compound scaffold with other pharmacophores to generate novel bio-functional compounds.

These rationally designed analogues would then be screened for enhanced biological activities, providing valuable insights into the SAR of this class of saponins and potentially leading to the development of new therapeutic agents. mskcc.orgrsc.org

Advanced Mechanistic Investigations at the Molecular Level

While this compound has been noted for its adjuvant activity, the precise molecular mechanisms underlying this and other potential biological effects are yet to be determined. nih.govjst.go.jp Understanding how this compound interacts with cellular targets is fundamental to its development as a therapeutic agent.

Future research should employ advanced techniques to probe these mechanisms:

Molecular Docking: Computational modeling can predict the binding of this compound to specific protein targets. dcmhi.com.cnmdpi.comnih.gov For instance, docking studies could explore its interaction with components of the immune system to explain its adjuvant properties.

Cellular and Biochemical Assays: In vitro studies using specific cell lines and purified proteins are needed to validate the predictions from molecular docking and to elucidate the downstream signaling pathways affected by this compound.

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of this compound in complex with its biological targets, offering definitive mechanistic insights.

These investigations will be critical for understanding how this compound exerts its effects and for the rational design of more potent and selective analogues.

Development of High-Throughput Analytical Platforms

The screening of newly synthesized this compound analogues and the analysis of extracts from Dolichos lablab or engineered host organisms require rapid, sensitive, and robust analytical methods. High-throughput screening (HTS) is an essential tool in modern drug discovery, allowing for the rapid evaluation of large numbers of compounds. bmglabtech.comresearchgate.net

Future efforts should focus on developing and implementing HTS platforms for this compound and its derivatives. This would involve:

Automated Sample Preparation: Utilizing robotic systems for the extraction and purification of saponins from various sources.

Advanced Analytical Techniques: Employing methods such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) for the rapid separation and identification of different saponin structures. dcmhi.com.cn

Bioassay Development: Creating cell-based or biochemical assays in a microplate format suitable for automated screening of biological activity. sci-hub.selimes-institut-bonn.de

These platforms will be indispensable for efficiently analyzing the structure-activity relationships of a large library of this compound analogues and for optimizing production in biotechnological systems.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the role and regulation of this compound within Dolichos lablab, as well as its effects on biological systems, an integrated multi-omics approach is necessary. science.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the biological processes involved. scispace.commdpi.com

Future research should aim to:

Sequence the Dolichos lablab Genome: A reference genome would facilitate the identification of genes involved in the this compound biosynthetic pathway.

Conduct Transcriptomic Analysis: Comparing the gene expression profiles of high- and low-saponin producing varieties or tissues of Dolichos lablab can help to pinpoint key regulatory and biosynthetic genes. researchgate.net

Perform Metabolomic Profiling: Detailed metabolomic studies can map the accumulation of this compound and its precursors in different plant parts and under various environmental conditions, linking genetic information to chemical phenotype. researchgate.net

Integrate Data: By combining these omics datasets, researchers can build comprehensive models of the saponin biosynthetic network in Dolichos lablab. This integrated approach can reveal novel regulatory mechanisms and identify new targets for metabolic engineering to enhance this compound production.

Such a systems biology approach will not only accelerate the discovery of the complete biosynthetic pathway of this compound but also provide a deeper understanding of its physiological role in the plant and its potential applications.

Q & A

Q. What multi-omics approaches elucidate Lablaboside B’s polypharmacology?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map interaction networks. Use pathway enrichment tools (e.g., KEGG, DAVID) to identify hub targets. Validate via CRISPR-Cas9 gene editing in vitro .

Data Contradiction and Synthesis

Q. How should researchers address disparities in this compound’s reported cytotoxicity across cancer cell lines?

- Methodological Answer :

- Meta-Analysis : Apply random-effects models (Cochrane Handbook ) to aggregate data. Stratify by cell line origin (e.g., epithelial vs. hematopoietic).

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations to targets like topoisomerase II.

- Experimental Follow-Up : Compare apoptosis markers (e.g., caspase-3) across discrepant cell lines .

Methodological Best Practices

Q. What guidelines ensure reproducibility in this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.